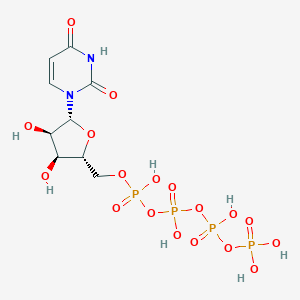
2-Chloro-1-(4-ethyl-phenyl)-propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-1-(4-ethyl-phenyl)-propan-1-one” is a chemical compound with the molecular formula C10H11ClO. It has a molecular weight of 182.65 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(4-ethyl-phenyl)-propan-1-one” can be represented by the InChI string: 1S/C10H11ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6H,2,7H2,1H3 . This indicates the presence of a chlorine atom, an ethyl group, and a phenyl group in the molecule .
Physical And Chemical Properties Analysis
“2-Chloro-1-(4-ethyl-phenyl)-propan-1-one” is a solid substance . Its molecular weight is 182.65 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.
Applications De Recherche Scientifique
Spectroscopic Characterization and Crystal Structures
Research on cathinone derivatives, including compounds structurally related to 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one, highlights the utility of spectroscopic methods (NMR, IR, GC-MS, LC-MS) and X-ray crystallography for chemical characterization. These techniques are crucial for identifying and confirming the purity and structural integrity of such compounds in forensic toxicology and pharmaceutical research (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).
Bioreduction Processes
Studies on the bioreduction of related chlorinated compounds by baker’s yeast (Saccharomyces cerevisiae) under various conditions demonstrate the potential for using biocatalysis in the synthesis of pharmaceutical intermediates. This research sheds light on optimizing reaction conditions for enantiomeric excess and yield, relevant for the production of chiral alcohols used in antidepressant drugs (Siqueira Filho, Rodrigues, & Moran, 2001).
Asymmetric Synthesis
The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity is a pivotal research area. This process utilizes microbial reductases for the conversion of related chlorinated ketones to chiral alcohols, highlighting the importance of enzymatic catalysis in producing optically active pharmaceutical ingredients (Choi, Choi, Kim, Uhm, & Kim, 2010).
Antimicrobial and Anti-inflammatory Applications
Compounds derived from 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one have been synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial activities. Research in this area is significant for the development of new therapeutic agents with potential applications in treating infections and inflammatory conditions (Husain, Sarafroz, & Ahuja, 2008).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds, including chalcone derivatives, from 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one, have implications for materials science and drug discovery. These studies contribute to the understanding of structure-activity relationships and the development of compounds with specific optical and biological properties (Salian, Narayana, Sarojini, Mahesh, Byrappa, & Kumar, 2018).
Propriétés
IUPAC Name |
2-chloro-1-(4-ethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-3-9-4-6-10(7-5-9)11(13)8(2)12/h4-8H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOMMTNAQBVVDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391534 |
Source


|
| Record name | 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-ethylphenyl)propan-1-one | |
CAS RN |
132560-66-8 |
Source


|
| Record name | 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




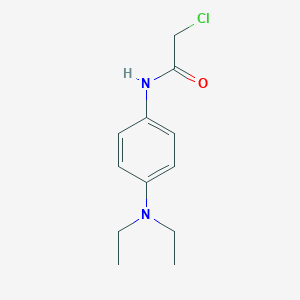
![3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B162258.png)


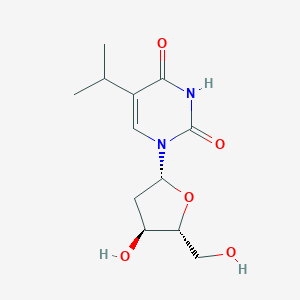
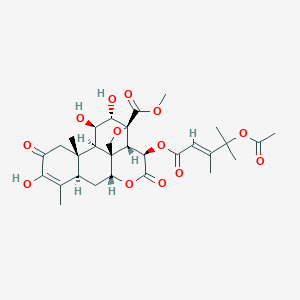
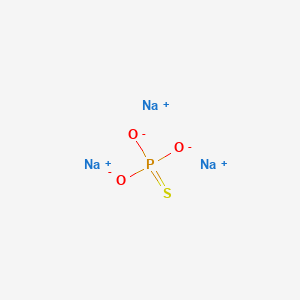
![(1R,2R,3R,6R,8S,12R,13S,14R,15R,16S,17R)-2,3,12,15,16-Pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B162267.png)

